N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide
CAS No.: 1105228-70-3
Cat. No.: VC11886559
Molecular Formula: C15H21N3O4S
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105228-70-3 |
|---|---|
| Molecular Formula | C15H21N3O4S |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N'-propan-2-yloxamide |
| Standard InChI | InChI=1S/C15H21N3O4S/c1-10(2)16-14(19)15(20)17-13-9-12(6-5-11(13)3)18-7-4-8-23(18,21)22/h5-6,9-10H,4,7-8H2,1-3H3,(H,16,19)(H,17,20) |
| Standard InChI Key | GTMBMBFZMOBDEI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC(C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC(C)C |
Introduction
N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide is a complex organic compound featuring a thiazolidinone moiety, which is known for its diverse biological activities. This compound is characterized by its thiazolidin-2-one ring structure, contributing to its potential pharmacological properties. The presence of both an amide and a thiazolidine group suggests that this compound may exhibit interesting interactions with biological targets.
Synthesis
The synthesis of N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented, general methods for similar thiazolidinone derivatives can provide insights into its production.
Biological Activities
Compounds containing thiazolidinone structures are often investigated for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Preliminary studies suggest that N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide may exhibit significant activity against various cancer cell lines and could potentially modulate metabolic pathways due to the presence of the thiazolidine scaffold.
Potential Applications
This compound has potential applications in medicinal chemistry as a lead compound for drug development. Its unique structure may allow for the design of novel therapeutics targeting various diseases, particularly those involving metabolic dysregulation or cancer. Additionally, it could serve as a valuable tool in biochemical research to study specific pathways influenced by thiazolidinone derivatives.
Interaction Studies
Interaction studies of N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Preliminary docking studies may reveal potential binding sites on target proteins involved in cancer progression or metabolic regulation. Further studies using techniques like surface plasmon resonance or isothermal titration calorimetry could provide quantitative data on binding affinities and kinetics.
Comparison with Similar Compounds
Several compounds share structural similarities with N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide, including other thiazolidinone derivatives. For instance, thiazoles and thiazolidinones have been studied as COX/LOX inhibitors, highlighting the potential biological activities of these compounds .
| Compound | Biological Activity | Notable Features |
|---|---|---|
| Thiazoles/Thiazolidinones | COX/LOX Inhibition | Hydrophobic interactions in binding |
| N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide | Potential in medicinal chemistry | Cyclohexene moiety combined with thiazolidinone |
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